2,4,6-Trimethylcinnamic acid
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Overview
Description
2,4,6-Trimethylcinnamic acid: is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6, along with a cinnamic acid moiety
Mechanism of Action
Target of Action
Cinnamic acid derivatives have been reported to interact with various biological targets, such as enzymes and cellular structures . The specific targets of 2,4,6-Trimethylcinnamic acid may depend on its chemical structure and the biological context in which it is applied.
Mode of Action
Cinnamic acid derivatives have been reported to interact directly with their targets, leading to changes in cellular functions . For instance, some cinnamic acid derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Cinnamic acid and its derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects . The specific effects of this compound would depend on its mode of action and the biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylcinnamic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with acetic anhydride in the presence of a base such as sodium hydroxide. This reaction forms the corresponding α,β-unsaturated carbonyl compound.
Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cinnamic acid moiety to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Trimethylcinnamic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of dyes and polymers.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound with a similar structure but without the methyl groups.
3,4,5-Trimethoxycinnamic Acid: Another derivative with methoxy groups instead of methyl groups.
4-Methylcinnamic Acid: A simpler derivative with a single methyl group.
Uniqueness: 2,4,6-Trimethylcinnamic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and efficacy in various applications compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQFOGSHTGKBDN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110795-27-2 |
Source
|
Record name | (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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